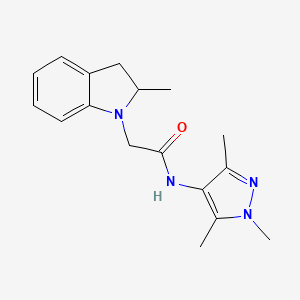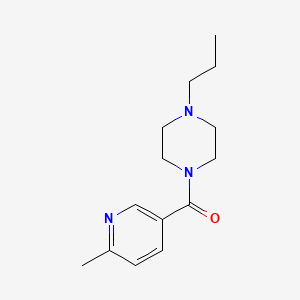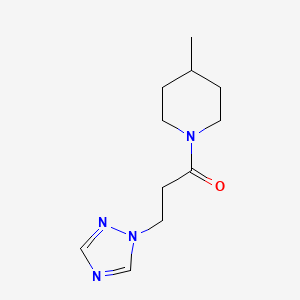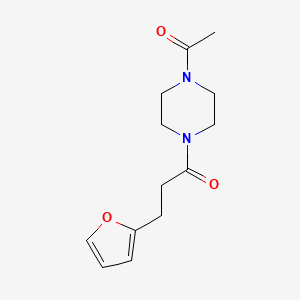
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized and studied to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用机制
The mechanism of action of 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the inhibition of the NF-κB pathway. This pathway plays a crucial role in the regulation of immune responses and inflammation. The compound inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This results in the inhibition of the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has anti-inflammatory and anti-cancer effects. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of using 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its anti-inflammatory and anti-cancer properties. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the research on 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. One direction is to study its potential applications in the treatment of other diseases such as autoimmune disorders and neurological disorders. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future research could focus on improving the solubility of this compound to make it more accessible for lab experiments.
合成方法
The synthesis of 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 2-methyl-2,3-dihydroindole-1-carboxylic acid with 1,3,5-trimethylpyrazole-4-carboxylic acid hydrazide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography to obtain the final product.
科学研究应用
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-9-14-7-5-6-8-15(14)21(11)10-16(22)18-17-12(2)19-20(4)13(17)3/h5-8,11H,9-10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCLHZOIECFUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)NC3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7506532.png)
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)

![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)





![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)
